molecular formula C10H9BrF2O2 B2739572 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one CAS No. 1777805-04-5

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2739572
CAS No.: 1777805-04-5
M. Wt: 279.081
InChI Key: ABMBHSXLUHOXQB-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrF2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxyphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, which is reacted with bromine and difluoromethyl ketone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Lacks the difluoro groups, making it less reactive in certain substitution reactions.

    3-Chloro-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one: Similar structure but with chlorine instead of bromine, which can affect its reactivity and applications.

Uniqueness

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one is unique due to the combination of bromine and difluoro groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMBHSXLUHOXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CBr)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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